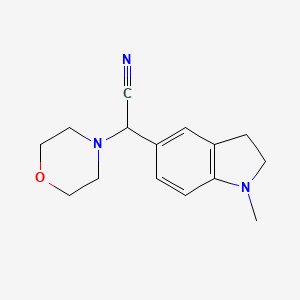

2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile

Beschreibung

2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile (Ref: 10-F715825) is a tertiary amine derivative featuring a methyl-substituted indoline moiety linked to a morpholine ring via an acetonitrile bridge. It has been cataloged as a high-purity reagent by CymitQuimica but is currently discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Eigenschaften

IUPAC Name |

2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-17-5-4-13-10-12(2-3-14(13)17)15(11-16)18-6-8-19-9-7-18/h2-3,10,15H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFDTMKTSNFTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(C#N)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile typically involves the reaction of 1-methylindole with morpholine and acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by nucleophilic substitution with morpholine and acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Oxidized derivatives with ketone or aldehyde functional groups.

Reduction: Amino derivatives with the nitrile group reduced to an amine.

Substitution: Halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The morpholino group may enhance the compound’s solubility and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds, also discontinued tertiary amines from CymitQuimica, provide a basis for structural and functional comparison:

Structural Features

Key Differences :

- Ring Systems: Target Compound: Indoline (benzofused pyrrolidine) + morpholine (oxygen-containing hexacyclic ring). [((R)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic Acid: Pyrrolidine (5-membered amine ring) + acetyl and ethylamine substituents. Tert-butyl(3r,5r)-3-amino-5-methylpiperidine-1-carboxylate: Piperidine (6-membered amine ring) + carbamate and methyl groups.

- Functional Groups :

- The target compound’s nitrile group contrasts with the carboxylic acid and carbamate groups in the analogs, influencing solubility and reactivity.

Hypothetical Physicochemical Properties

Notes:

- The nitrile group in the target compound may confer higher polarity compared to the carbamate or carboxylic acid analogs.

Research Implications and Limitations

- Structural Advantages : The target compound’s nitrile group offers a handle for click chemistry or cross-coupling reactions, distinguishing it from carboxyl/carbamate-containing analogs.

Biologische Aktivität

2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile, also known by its CAS number 1170010-70-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N3

- Molecular Weight : 232.30 g/mol

- IUPAC Name : 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile

The compound is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its morpholino group may enhance solubility and bioavailability, which are critical for its pharmacological effects.

Biological Activity

Research indicates that 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease prevention.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Antimicrobial | Activity against bacterial strains | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile on human breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and modulation of key signaling pathways such as PI3K/Akt.

Case Study 2: Antimicrobial Efficacy

Research conducted by a pharmaceutical company tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.

Case Study 3: Neuroprotective Effects

In vitro studies on neuronal cell cultures exposed to oxidative stress showed that treatment with 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls. These findings highlight its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.